molecular formula C27H28N2O3 B4972358 5-(3,4-Dimethoxyphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

5-(3,4-Dimethoxyphenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B4972358
M. Wt: 428.5 g/mol
InChI Key: GPTUUVAXGXRVQW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole: is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar structural features.

    3,5-Diphenyl-1,2,4-oxadiazole: Another oxadiazole with two phenyl groups.

    4-(4’-Pentylbiphenyl-4-yl)-1,2,4-triazole: A triazole analog with a similar biphenyl moiety.

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole: is unique due to the presence of both a dimethoxyphenyl group and a pentylbiphenyl group, which may impart specific electronic and steric properties, influencing its reactivity and applications.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)26-28-27(32-29-26)23-16-17-24(30-2)25(18-23)31-3/h8-18H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTUUVAXGXRVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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